4-Methoxy-2-nitrobenzonitrile
Overview
Description
4-Methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . It is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a nitrile group (-CN) attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Pharmacokinetics
It’s known that the compound’s lipophilicity (log po/w) is 123, suggesting it may have good membrane permeability . Its water solubility is reported to be 1.05 mg/ml, indicating it may have reasonable bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-2-nitrobenzonitrile. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2-nitrobenzonitrile can be synthesized by reacting 3-nitro-4-bromoanisole with cuprous cyanide in dimethylformamide . The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the bromine atom with a nitrile group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a like .
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-Methoxy-2-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Methoxy-2-nitrobenzoic acid.
Scientific Research Applications
4-Methoxy-2-nitrobenzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural versatility.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Methoxy-4-nitrobenzonitrile
- 4-Methoxy-2-nitroaniline
- 2-Methoxy-4-nitrobenzaldehyde
- 2-Methoxy-4-nitrobenzoic acid
Comparison: 4-Methoxy-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-methoxy-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYPUFCWSUBTFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302281 | |
Record name | 4-Methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38469-83-9 | |
Record name | 38469-83-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What information about the structure of 4-Methoxy-2-nitrobenzonitrile can be derived from its crystal structure analysis?
A1: Crystal structure analysis, often combined with Hirshfeld surface analysis, provides valuable information about the three-dimensional arrangement of molecules within a crystal lattice. In the case of this compound, this analysis can reveal:
- Bond lengths and angles: Precise measurements of bond distances and angles within the molecule. []
- Molecular conformation: The preferred spatial arrangement of atoms in the molecule. []
- Intermolecular interactions: Identification of key interactions between molecules in the crystal, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions influence the compound's packing in the solid state and can impact properties like melting point and solubility. []
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